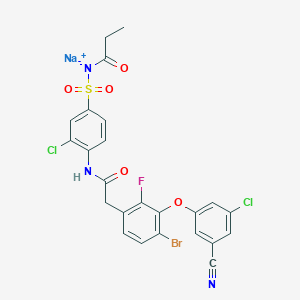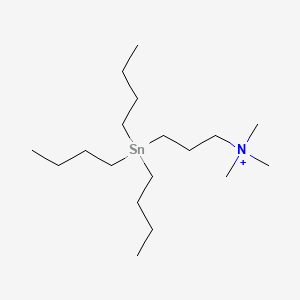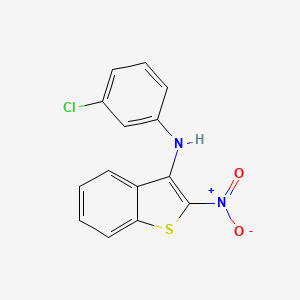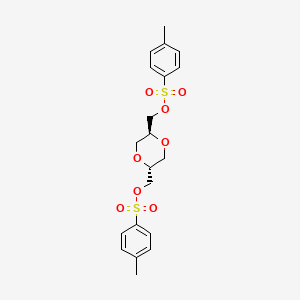
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by its dioxane ring and two methylene groups, each bonded to a 4-methylbenzenesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,5-bis(hydroxymethyl)-1,4-dioxane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Corresponding amines or ethers.
Reduction: Alcohols.
Oxidation: Sulfonic acids.
Applications De Recherche Scientifique
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of (2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) involves its interaction with nucleophiles and electrophiles. The sulfonate groups act as leaving groups in substitution reactions, facilitating the formation of new bonds. The dioxane ring provides stability to the molecule, allowing it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2r,5s)-Tetrahydrofuran-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
- (2r,5s)-Furan-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
Uniqueness
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) is unique due to its dioxane ring, which provides enhanced stability and reactivity compared to similar compounds with tetrahydrofuran or furan rings. This makes it particularly useful in specific chemical reactions and applications .
Propriétés
Numéro CAS |
7148-77-8 |
|---|---|
Formule moléculaire |
C20H24O8S2 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[(2S,5R)-5-[(4-methylphenyl)sulfonyloxymethyl]-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O8S2/c1-15-3-7-19(8-4-15)29(21,22)27-13-17-11-26-18(12-25-17)14-28-30(23,24)20-9-5-16(2)6-10-20/h3-10,17-18H,11-14H2,1-2H3/t17-,18+ |
Clé InChI |
ZWQHYTBRRKEKBF-HDICACEKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO[C@@H](CO2)COS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(CO2)COS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


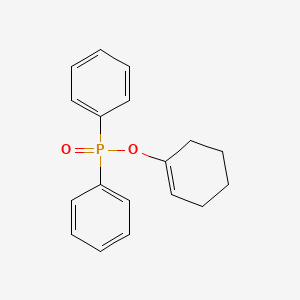
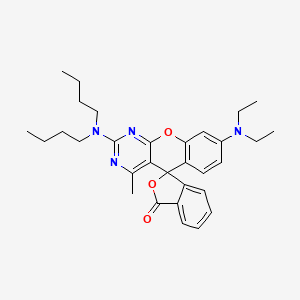
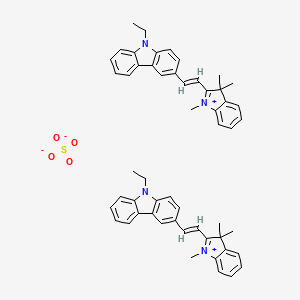
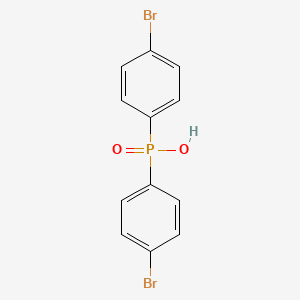
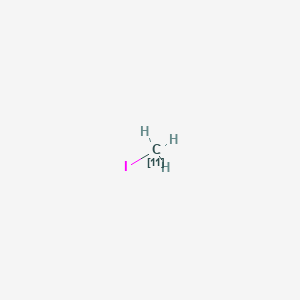
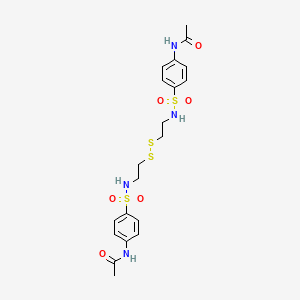

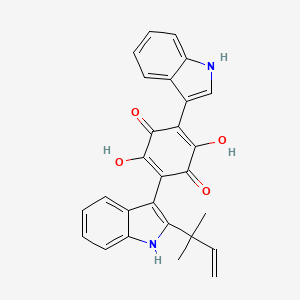
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
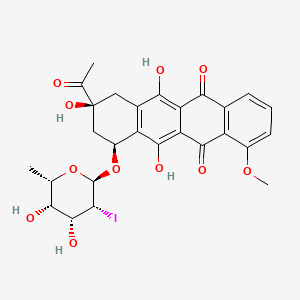
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
